13-Hydroxyeicosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hydroxyeicosatetraenoic acid is a hydroxy fatty acid derivative that plays a significant role in various biological processes. It is a metabolite of arachidonic acid and is involved in the regulation of inflammation and other cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxyeicosatetraenoic acid typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, while chemical synthesis might use reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research and medicine. large-scale synthesis can be achieved through optimized enzymatic processes or chemical synthesis routes that ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form keto derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Keto derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydroxyicosa derivatives.
Wissenschaftliche Forschungsanwendungen
13-Hydroxyeicosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive molecules.
Biology: Studied for its role in cellular signaling and regulation of inflammation.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and other conditions.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of 13-Hydroxyeicosatetraenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in the metabolism of arachidonic acid, such as cyclooxygenases and lipoxygenases.
Pathways Involved: It is involved in the regulation of inflammatory pathways and can modulate the production of pro-inflammatory and anti-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
20-Hydroxyicosa-5,8,11,14-tetraenoic acid: Another hydroxy fatty acid derivative with similar biological functions.
15-Hydroxyicosa-5,8,11,13-tetraenoic acid: Known for its role in the resolution of inflammation.
Uniqueness: 13-Hydroxyeicosatetraenoic acid is unique due to its specific position of the hydroxy group and its distinct role in modulating inflammatory responses. Its unique structure allows it to interact with different molecular targets compared to other hydroxy fatty acids.
Eigenschaften
Molekularformel |
C20H32O3 |
---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
13-hydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-10-13-16-19(21)17-14-11-8-6-5-7-9-12-15-18-20(22)23/h5-9,12,15,18-19,21H,2-4,10-11,13-14,16-17H2,1H3,(H,22,23) |
InChI-Schlüssel |
ZFQJWJBAMZFZQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O |
Synonyme |
13-HETE 13-hydroxyeicosatetraenoic acid 13-hydroxyeicosatetraenoic acid, (S)-(all-Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.